Home > Products > Screening Compounds P17936 > 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride - 1942919-79-0

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Catalog Number: EVT-1504354
CAS Number: 1942919-79-0
Molecular Formula: C27H30Cl2F2N6O
Molecular Weight: 563.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthetic route for NVP-BSK805 2HCl involves several steps, including quinoxaline ring formation, substitution, and salt formation. Detailed synthetic protocols are available in the literature .

Mechanism of Action

NVP-BSK805 2HCl functions as an ATP-competitive inhibitor of JAK2 kinase. [, ] By binding to the ATP-binding site of JAK2, it prevents the phosphorylation of downstream signaling molecules, effectively blocking the JAK/STAT pathway. [, , ] This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer models. [, , , , , , , ] Furthermore, NVP-BSK805 2HCl has demonstrated the ability to enhance the radiosensitivity of ESCC cells by promoting DNA double-strand breaks and inhibiting DNA damage repair. [, ]

Applications
  • Investigating the role of JAK2 in cancer: NVP-BSK805 2HCl is utilized to study JAK2 signaling in different cancers, such as B-cell acute lymphoblastic leukemia (B-ALL), esophageal squamous cell carcinoma (ESCC), and multiple myeloma, to identify potential therapeutic targets. [, , , , , , ]
  • Evaluating the efficacy of JAK2 inhibition in preclinical models: Researchers use NVP-BSK805 2HCl in animal models to assess its effectiveness in inhibiting tumor growth and improving survival rates. [, , ]
  • Exploring combination therapies: NVP-BSK805 2HCl is tested in combination with other anticancer agents, such as chemotherapy drugs or other targeted therapies, to evaluate synergistic effects and enhance treatment outcomes. [, , , , , ]
  • Studying the impact of JAK2 inhibition on metabolic processes: Research indicates that NVP-BSK805 2HCl can interfere with leptin signaling, leading to increased fat mass in mice, suggesting a potential role in metabolic regulation. []
Future Directions
  • Clinical development for specific cancer types: Further research is needed to translate preclinical findings into effective therapies for patients with JAK2-dependent cancers, including the optimization of dosing strategies and the identification of potential biomarkers for patient stratification. [, ]
  • Understanding and mitigating potential side effects: While NVP-BSK805 2HCl has shown promising results in preclinical studies, further research is necessary to fully elucidate its safety profile and develop strategies to minimize any potential adverse effects, particularly concerning metabolic alterations. []

NVP-BVB808

Compound Description: NVP-BVB808, like NVP-BSK805 2HCl, is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , ]. This compound exhibits efficacy against JAK2-dependent B-cell acute lymphoblastic leukemias (B-ALLs) in vitro and in vivo, particularly those with CRLF2 rearrangements [, ]. It acts as an ATP-competitive type I JAK2 inhibitor [, ]. Notably, NVP-BVB808 has demonstrated limitations in its activity against specific leukemia subtypes, potentially due to the heterodimerization of JAK2 with other JAK family members [, ].

Relevance: Although the specific structural similarities between NVP-BVB808 and NVP-BSK805 2HCl are not explicitly detailed in the provided abstracts, both are categorized as type I JAK2 inhibitors [, ] and have been investigated in parallel as potential therapeutic agents for similar conditions. This parallel investigation and shared target strongly suggest structural similarities between the two compounds.

NVP-CHZ868

Compound Description: NVP-CHZ868 is a type II JAK2 inhibitor [, ], differentiating it from the type I classification of NVP-BSK805 2HCl. This compound demonstrates superior potency compared to type I inhibitors, including NVP-BSK805 2HCl, in targeting JAK2-dependent B-ALLs, especially those harboring CRLF2 rearrangements [, ]. NVP-CHZ868's mechanism of action involves binding to JAK2 in its inactive conformation, potentially overcoming resistance mechanisms associated with type I inhibitors [, ]. Notably, this compound exhibits enhanced ability to abrogate JAK2 and STAT5 phosphorylation compared to its type I counterparts [, ].

Relevance: NVP-CHZ868, while structurally distinct from NVP-BSK805 2HCl due to its classification as a type II JAK2 inhibitor [, ], directly relates by targeting the same kinase. The comparison of these two compounds in research highlights the significance of binding mode and its impact on efficacy and resistance profiles.

CEP-33779

Compound Description: CEP-33779 is a JAK2 inhibitor recognized for its high P-gp inhibitory activity [, ]. This compound demonstrates the ability to sensitize drug-resistant cancer cells, particularly those overexpressing P-gp, to vincristine, a commonly used chemotherapeutic agent [, ].

Relevance: The research suggests that CEP-33779 shares a similar mechanism of action and efficacy profile with NVP-BSK805 2HCl in sensitizing drug-resistant cancer cells to vincristine [, ]. This functional similarity, combined with the shared target of JAK2, suggests potential structural similarities between CEP-33779 and NVP-BSK805 2HCl.

Filgotinib (GLPG0634)

Compound Description: Filgotinib (GLPG0634) is a selective JAK1 inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis and inflammatory bowel disease. [] Although structurally distinct from NVP-BSK805 2HCl, its binding affinity to the JAK2 JH2 allosteric site has been investigated. []

Relevance: Filgotinib's binding affinity to the JAK2 JH2 allosteric site has been directly compared with NVP-BSK805 2HCl using a competitive fluorescence polarization (FP) assay. [] This suggests that despite targeting JAK1 primarily, filgotinib may share structural features enabling interaction with the JAK2 JH2 allosteric site, a characteristic also observed with NVP-BSK805 2HCl.

Compound 8 (Diaminopyrimidine)

Compound Description: This compound, identified as a diaminopyrimidine derivative (compound 8), exhibited binding affinity for the JAK2 JH2 allosteric site. []

Relevance: The crystal structure of JAK2 JH2 in complex with compound 8 has been elucidated, providing insights into its binding pose. [] This structural information, along with binding data obtained from a competitive fluorescence polarization assay, allows for comparison with NVP-BSK805 2HCl, which also binds to the JAK2 JH2 allosteric site. [] This suggests potential structural similarities or shared pharmacophoric features between these compounds.

JNJ-7706621

Compound Description: JNJ-7706621 is a compound with known binding affinity for the JAK2 JH2 allosteric site. []

Relevance: JNJ-7706621's binding affinity to the JAK2 JH2 allosteric site has been determined, allowing for direct comparison with NVP-BSK805 2HCl, which targets the same site. [] This comparison suggests potential structural similarities that facilitate interaction with the JAK2 JH2 allosteric site.

Properties

CAS Number

1942919-79-0

Product Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Molecular Formula

C27H30Cl2F2N6O

Molecular Weight

563.5

InChI

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H

InChI Key

NUOCAPALWRHKCU-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl

Synonyms

4-(2,6-difluoro-4-(3-(1-(pip4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine, dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.